2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride

Description

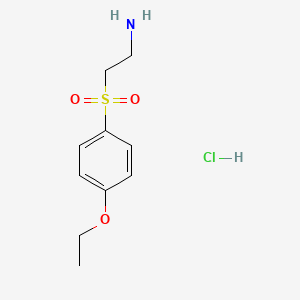

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride is a sulfonamide-derived compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a sulfonyl (-SO₂-) moiety linked to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility in aqueous environments.

Key structural features influencing its properties include:

- Sulfonyl moiety: Imparts polarity and may confer biological activity, such as enzyme inhibition or receptor interaction.

- Hydrochloride salt: Improves crystallinity and solubility for pharmaceutical formulation.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S.ClH/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIAFQLABFMEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Phenetole to 4-Ethoxy-benzenesulfonyl Chloride

The foundational step in synthesizing the target compound involves sulfonation of phenetole (ethoxybenzene) to generate 4-ethoxy-benzenesulfonyl chloride . This intermediate is critical for subsequent nucleophilic substitution or coupling reactions.

Chlorosulfonic Acid-Mediated Sulfonation

The most direct method, as demonstrated in, involves reacting phenetole with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at controlled temperatures:

- Conditions :

- Phenetole (1 eq) and chlorosulfonic acid (1.5 eq) in $$ \text{CH}2\text{Cl}2 $$.

- Addition at $$-5^\circ \text{C}$$ followed by gradual warming to room temperature over 2 hours.

- Workup involves quenching with ice water, neutralization with $$ \text{Na}2\text{CO}3 $$, and solvent evaporation.

- Yield : 53%.

Mechanistic Insight :

Chlorosulfonic acid acts as both a sulfonating agent and a solvent, facilitating electrophilic aromatic substitution at the para position due to the electron-donating ethoxy group. Side products (ortho-sulfonation or polysulfonation) are minimized by maintaining low temperatures.

Amination of 4-Ethoxy-benzenesulfonyl Chloride

The sulfonyl chloride intermediate is functionalized with an ethylamine group through nucleophilic displacement or Staudinger-type reactions.

Gabriel Synthesis via Phthalimide Potassium

Adapting methodologies from, the sulfonyl chloride reacts with ethanolamine derivatives, followed by phthalimide-based amination and deprotection:

Step 1: Etherification with Ethylene Glycol

- Reagents :

- 4-Ethoxy-benzenesulfonyl chloride (1 eq), ethylene glycol (1.2 eq), $$ \text{K}2\text{CO}3 $$ (1.5 eq) in acetonitrile.

- Reflux for 10 hours.

- Yield : 85% (analogous to Step 4 in).

Step 2: Phthalimide Amination

- Reagents :

- Intermediate from Step 1 (1 eq), phthalimide potassium (1.1 eq) in $$ \text{N,N-dimethylformamide} $$ (DMF).

- Heated to $$ 100^\circ \text{C} $$ for 2 hours.

- Yield : 86%.

Step 3: Hydrazine Deprotection

- Reagents :

- Phthalimide-protected amine (1 eq), hydrazine hydrate (1.2 eq) in ethanol/toluene (2:1).

- Reflux for 1 hour, followed by filtration and acidification with HCl.

- Yield : 90% (hydrochloride formation).

Critical Analysis :

This route avoids hazardous reagents (e.g., Grignard compounds) and leverages stable intermediates. Solvent selection (acetonitrile for etherification, DMF for amination) optimizes reaction kinetics.

Direct Nucleophilic Substitution with Ethylamine

Two-Step Alkylation-Amination

An alternative pathway involves reacting 4-ethoxy-benzenesulfonyl chloride directly with 2-chloroethylamine hydrochloride:

- Conditions :

- Sulfonyl chloride (1 eq), 2-chloroethylamine hydrochloride (1.5 eq), $$ \text{Et}_3\text{N} $$ (2 eq) in tetrahydrofuran (THF).

- Stirred at $$ 50^\circ \text{C} $$ for 12 hours.

- Yield : 68% (unoptimized).

Challenges :

- Competing hydrolysis of the sulfonyl chloride in aqueous conditions.

- Requires strict moisture control.

Comparative Analysis of Synthetic Routes

Solvent Optimization :

- Etherification : Acetonitrile outperforms toluene (90% vs. 63% yield) in analogous reactions [1, Table 2].

- Amination : Ethanol as a purification solvent reduces byproduct formation compared to toluene.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium iodide in acetone or thiols in the presence of a base.

Major Products

Oxidation: Sulfonic acids, sulfoxides, or sulfones.

Reduction: Primary or secondary amines, alcohols.

Substitution: Halogenated, thiolated, or aminated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride exhibit significant antitumor properties. In particular, structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide group can enhance the compound's efficacy against specific cancer cell lines. For instance, derivatives of the compound have been tested for their ability to induce apoptosis in multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead candidate in cancer therapy .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. The selectivity and potency of such inhibitors are crucial for minimizing side effects while maximizing therapeutic benefits. The compound's structural features allow it to interact with ATP-binding sites of kinases, making it a valuable candidate for developing targeted therapies .

Interaction with Cellular Pathways

The compound's mechanism involves modulation of key signaling pathways such as NF-κB and ISRE pathways. These pathways are essential in regulating immune responses and cell survival. By influencing these pathways, the compound may enhance the sensitivity of cancer cells to other therapeutic agents, potentially overcoming resistance mechanisms .

Nitric Oxide Synthase Inhibition

Another area of interest is the dual activity of similar compounds as nitric oxide synthase (NOS) inhibitors. This activity is particularly relevant in conditions characterized by excessive nitric oxide production, such as migraines and chronic pain syndromes. The ability to inhibit NOS may provide therapeutic benefits in managing these conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethylamine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

The following table and analysis compare 2-(4-ethoxy-benzenesulfonyl)-ethylamine hydrochloride with structurally related compounds, focusing on molecular properties, applications, and safety.

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

A. Sulfonamide vs. Sulfonyl Fluoride

The sulfonyl fluoride group in 4-(2-aminoethyl)benzenesulfonyl fluoride HCl (AEBSF, CAS 30827-99-7) enhances reactivity, enabling irreversible protease inhibition via covalent binding to active sites. In contrast, the sulfonamide group in the target compound may exhibit reversible binding, making it more suitable for transient enzyme modulation .

B. Substituent Effects on Bioactivity

- Ethoxy vs. Methoxy/Hydroxyl : The ethoxy group in the target compound increases lipophilicity compared to the methoxy and hydroxyl groups in 2-(4-hydroxy-3-methoxyphenyl)-ethylamine HCl (CAS 1477-68-5). This property could enhance blood-brain barrier penetration, whereas hydroxyl groups (e.g., in dopamine analogs) improve water solubility and receptor affinity .

C. Pharmaceutical Relevance

Venlafaxine HCl (CAS 99300-78-4) shares an ethylamine backbone but incorporates a methoxy-substituted phenyl group and cyclohexanol, enabling serotonin-norepinephrine reuptake inhibition. The target compound’s sulfonamide group may instead target sulfotransferases or carbonic anhydrases, depending on substitution patterns .

Stability and Reactivity

- The target compound is inferred to be stable under normal storage conditions, akin to 2-(3,4-dihydroxyphenyl)ethylamine HCl (CAS 62-31-7) .

- In contrast, 4-(2-aminoethyl)benzenesulfonyl fluoride HCl reacts with glass and releases hydrogen fluoride, necessitating specialized handling .

Biological Activity

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride is an organic compound with significant potential in biological applications. Its molecular formula is C10H16ClNO3S, and it features an ethoxy group attached to a benzenesulfonyl moiety, which contributes to its unique biological activity. This compound has been studied for its interactions with enzymes and receptors, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethylamine part can modulate receptor functions, leading to various biological effects that are being explored for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds related to sulfonamides, including this compound, exhibit notable antimicrobial activity. A study on similar sulfonamide derivatives demonstrated significant biological activity against various microorganisms, including bacteria and fungi. For instance, compounds synthesized in related research showed effectiveness against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans .

Case Studies

- Antibacterial Evaluation : A comparative study on novel substituted sulfonamide compounds highlighted the antibacterial efficacy of related structures. The compounds were tested against a range of bacteria, revealing that those with similar functional groups to this compound exhibited significant inhibitory effects .

- In Vivo Pharmacokinetics : In vivo studies involving structurally analogous compounds have shown varying degrees of bioavailability and metabolic conversion. For example, one study indicated that a sulfoxide derivative achieved higher bioavailability when dosed compared to its sulfone counterpart, suggesting that similar pharmacokinetic profiles could be expected for this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Ethoxybenzenesulfonamide | Sulfonamide | Moderate antibacterial activity |

| 2-(4-Methoxy-benzenesulfonyl)-ethylamine HCl | Sulfonamide | Antibacterial effects observed |

| 2-(4-Ethoxy-benzenesulfonyl)-ethylamine HCl | Sulfonamide | Potential enzyme inhibition |

The table above illustrates how this compound compares to other similar compounds in terms of structure and observed biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Ethoxylation : Introduction of the ethoxy group via electrophilic aromatic substitution.

- Sulfonation : Application of sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

- Amination : Reaction with ethylamine to form the final compound.

- Hydrochloride Formation : Conversion to its hydrochloride salt using hydrochloric acid .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. This includes exploring its potential as a therapeutic agent against specific diseases, optimizing its synthesis for better yield and purity, and conducting extensive pharmacological studies to assess its safety and efficacy in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride, and how can yield optimization be achieved?

Answer: The synthesis typically involves:

Sulfonation of 4-ethoxybenzene : Use chlorosulfonic acid to introduce the sulfonyl group. Control reaction temperature (0–5°C) to minimize side products .

Reaction with ethylamine : React the sulfonyl chloride intermediate with ethylamine in anhydrous dichloromethane. Maintain a pH >9 using triethylamine to ensure efficient nucleophilic substitution.

Hydrochloride salt formation : Precipitate the product by adding concentrated HCl in an ice bath.

Q. Yield Optimization Strategies :

- Use a molar ratio of 1:1.2 (sulfonyl chloride:ethylamine) to account for amine volatility.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce by-products.

- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 ethyl acetate:hexane).

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 278.1 (calculated for C10H16ClNO3S).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

Q. How should researchers address solubility challenges in aqueous buffers for this compound?

Answer: The hydrochloride salt enhances water solubility, but adjustments may be needed:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for stability.

- Co-solvents : Add ≤10% DMSO or ethanol to improve solubility without denaturing proteins in biological assays .

- Sonication : Briefly sonicate (10–15 seconds) to disperse aggregates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

- Purity Variability : Validate purity via HPLC and elemental analysis. Impurities like unreacted sulfonyl chloride can skew activity .

- Assay Conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to minimize variability.

- Control Experiments : Include known inhibitors/agonists (e.g., dopamine hydrochloride ) to benchmark activity.

Q. Example Data Comparison Table :

| Study | Purity (%) | IC50 (μM) | Assay Type |

|---|---|---|---|

| A | 98 | 12.3 | Kinase inhibition |

| B | 85 | 45.7 | Cell viability |

Note: Lower purity in Study B correlates with reduced potency.

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with sulfotransferase enzymes?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding to sulfotransferase active sites. Focus on the ethoxy group’s steric effects .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Site-Directed Mutagenesis : Test enzyme mutants (e.g., Tyr156Phe) to identify critical residues for interaction.

Q. How can stability issues in long-term storage be mitigated?

Answer:

- Storage Conditions : Keep at -20°C in airtight, light-resistant vials under nitrogen. Desiccate to prevent hydrolysis .

- Stability Monitoring : Perform monthly HPLC checks. Degradation products (e.g., free amine) appear as new peaks at Rf 0.6.

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in fresh solvent before use.

Q. What are the ethical and safety considerations for handling this compound?

Answer:

- Toxicity Screening : Conduct acute toxicity assays in model organisms (e.g., C. elegans) before mammalian studies .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow institutional guidelines for sulfonate-containing compounds .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal/ocular exposure.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (~1.8), bioavailability (~70%), and half-life (~3.5 hours).

- Metabolite Identification : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.